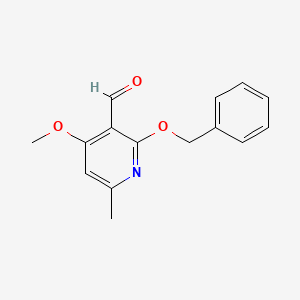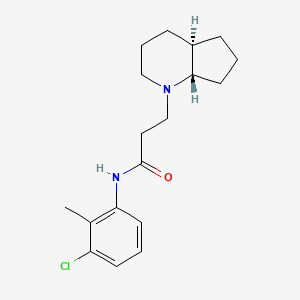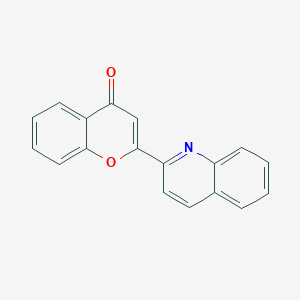![molecular formula C17H30O3 B13973904 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol CAS No. 64031-52-3](/img/structure/B13973904.png)
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is a synthetic organic compound characterized by the presence of an oxane ring, a dodecyn chain, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol typically involves multiple steps, including the formation of the oxane ring and the introduction of the alkyne and hydroxyl functionalities. Common synthetic routes may involve:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Alkyne Group: This step may involve the use of alkyne precursors and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst for selective reduction.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the oxane ring and alkyne group may play a role in its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-ol: A compound with similar alkyne and hydroxyl functionalities.
Oxane derivatives: Compounds with similar oxane ring structures.
Uniqueness
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is unique due to the combination of its structural features, including the oxane ring, alkyne group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
64031-52-3 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
12-(oxan-2-yloxy)dodec-3-yn-1-ol |
InChI |
InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17-18H,1-4,6,8-16H2 |
InChI-Schlüssel |
YBKCPZCTRSXWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCC#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)



![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)






